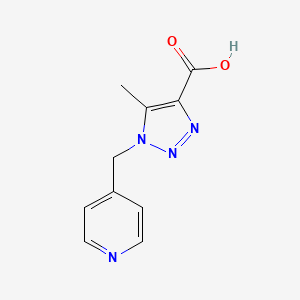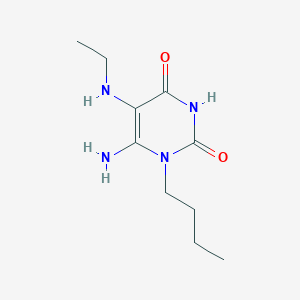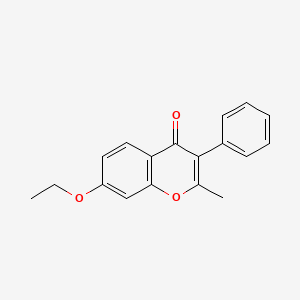
3-甲基-8-(3-甲基哌啶-1-基)-7-辛基嘌呤-2,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “3-Methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione” is a purine derivative. Purines are biologically significant compounds and are part of many biochemical processes. They are found in DNA, RNA, and ATP .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the purine ring, followed by the attachment of the various substituents. Unfortunately, without specific literature or studies on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The purine ring provides a rigid, planar structure, while the various substituents would add complexity and potentially influence the compound’s properties .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, solubility, and stability would be determined by the functional groups present .科学研究应用
Type 2 Diabetes Treatment
BI 1356 is a highly potent, selective, and orally bioavailable DPP-4 inhibitor. It was designed for the treatment of type 2 diabetes. DPP-4 inhibitors enhance insulin secretion and reduce blood glucose levels by inhibiting the degradation of incretin hormones (such as GLP-1) that regulate glucose homeostasis .
Xanthine-Based Scaffold
BI 1356 is structurally derived from the xanthine scaffold. Its unique chemical class contributes to its superior potency and longer duration of action compared to other DPP-4 inhibitors. The xanthine-based structure provides a promising avenue for developing effective antidiabetic agents .
Clinical Trials and Once-Daily Potential
BI 1356 is currently undergoing clinical phase IIb trials. Its favorable pharmacokinetic profile suggests the potential for once-daily dosing in type 2 diabetics. The compound’s long-acting properties make it an attractive candidate for improving patient compliance and glycemic control .
Blood Glucose Lowering in Animal Models
In preclinical studies, BI 1356 demonstrated significant blood glucose-lowering effects across different animal species. This efficacy supports its therapeutic relevance in managing hyperglycemia associated with type 2 diabetes .
DPP-4 Inhibition Mechanism
BI 1356 inhibits DPP-4, an enzyme responsible for degrading incretin hormones. By blocking DPP-4 activity, it prolongs the action of GLP-1 and GIP, leading to enhanced insulin secretion and reduced glucagon release. This mechanism helps maintain glucose homeostasis .
Future Clinical Applications
Beyond diabetes, researchers are exploring the potential of DPP-4 inhibitors in other metabolic disorders, cardiovascular diseases, and even cancer. BI 1356’s unique structure may offer insights into broader therapeutic applications .
作用机制
Target of Action
A structurally similar compound, bi 1356, is known to inhibit dipeptidyl peptidase-4 (dpp-4) . DPP-4 is an enzyme that degrades incretin hormones, which stimulate a decrease in blood glucose levels .
Mode of Action
If it acts similarly to bi 1356, it may inhibit dpp-4, preventing the degradation of incretin hormones and thereby increasing their concentration . This would lead to a decrease in blood glucose levels .
Biochemical Pathways
If it acts like BI 1356, it may affect the incretin system, which regulates glucose homeostasis . By inhibiting DPP-4, the compound could prolong the action of incretin hormones, leading to increased insulin secretion and decreased glucagon release .
Result of Action
If it acts like BI 1356, it could lead to a decrease in blood glucose levels by increasing the concentration of incretin hormones .
安全和危害
未来方向
属性
IUPAC Name |
3-methyl-8-(3-methylpiperidin-1-yl)-7-octylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H33N5O2/c1-4-5-6-7-8-9-13-25-16-17(23(3)20(27)22-18(16)26)21-19(25)24-12-10-11-15(2)14-24/h15H,4-14H2,1-3H3,(H,22,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXYKHIWNMMRNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=C(N=C1N3CCCC(C3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-8-(3-methylpiperidyl)-7-octyl-1,3,7-trihydropurine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

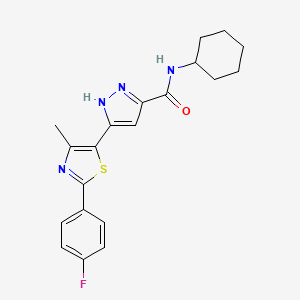
![5-[(3,4-Dimethylphenyl)amino]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2496032.png)
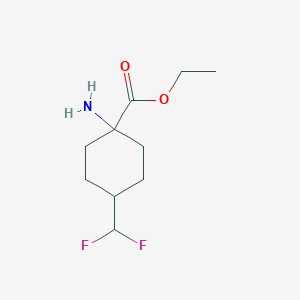
![4-[(5,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2496038.png)


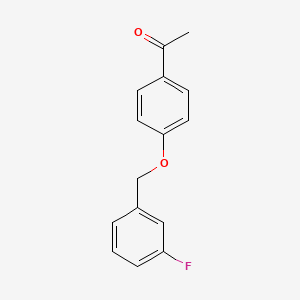
![6-Oxabicyclo[3.2.1]octan-1-ylmethanesulfonyl chloride](/img/structure/B2496045.png)
![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide](/img/structure/B2496047.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2496049.png)
